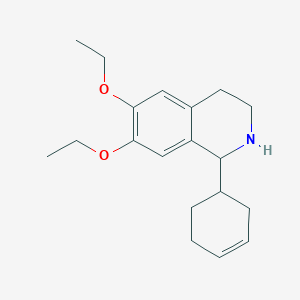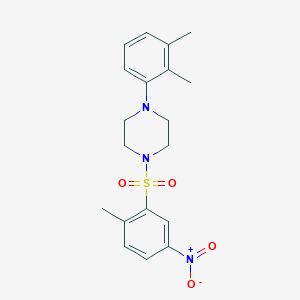![molecular formula C20H16F3N5O B11508825 N-[(Z)-[(2,4-Difluorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide](/img/structure/B11508825.png)
N-[(Z)-[(2,4-Difluorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-[(2,4-Difluorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(2,4-Difluorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The reaction mixture is usually stirred at room temperature, and the product is isolated through crystallization from a suitable solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(2,4-Difluorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
N-[(Z)-[(2,4-Difluorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide has a wide range of scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(Z)-[(2,4-Difluorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings and amide groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares a similar structure but lacks the pyrimidine ring, making it less complex.
2-Amino-4,6-dimethylpyrimidine: This compound contains the pyrimidine ring but lacks the fluorinated aromatic rings, resulting in different chemical properties.
Uniqueness
N-[(Z)-[(2,4-Difluorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide is unique due to its combination of fluorinated aromatic rings and a pyrimidine ring
Properties
Molecular Formula |
C20H16F3N5O |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(E)-N-(2,4-difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H16F3N5O/c1-11-9-12(2)25-19(24-11)28-20(26-17-8-7-15(22)10-16(17)23)27-18(29)13-3-5-14(21)6-4-13/h3-10H,1-2H3,(H2,24,25,26,27,28,29) |
InChI Key |
UVLJLRYPQIRTOQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=C(C=C(C=C2)F)F)/NC(=O)C3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=C(C=C(C=C2)F)F)NC(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Adamantan-1-YL)methyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide](/img/structure/B11508749.png)
![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid](/img/structure/B11508754.png)

![2-(5-Benzo[1,3]dioxol-5-yl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide](/img/structure/B11508764.png)
![2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5H-indeno[1,2-d]pyrimidine](/img/structure/B11508774.png)

![5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11508795.png)
![3-[1,3]Dioxolan-2-yl-6-nitro-4-phenylsulfanyl-benzo[d]isoxazole](/img/structure/B11508799.png)
![12-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508802.png)
![1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]ethanone](/img/structure/B11508803.png)
![ethyl 4-({(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11508804.png)
![Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11508809.png)

![Ethyl 4-{3-[2-(adamantan-1-YL)ethyl]-4-{[(4-methoxyphenyl)carbamoyl]methyl}-5-oxo-2-sulfanylideneimidazolidin-1-YL}benzoate](/img/structure/B11508833.png)
